4,4-Diethoxybutylamine

Description

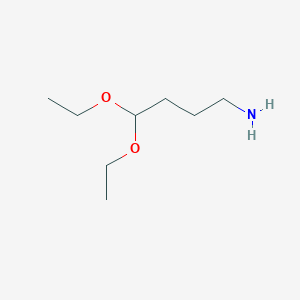

Structure

3D Structure

Propriétés

IUPAC Name |

4,4-diethoxybutan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H19NO2/c1-3-10-8(11-4-2)6-5-7-9/h8H,3-7,9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFLPSABXBDCMCN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(CCCN)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H19NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20212880 | |

| Record name | 4,4-Diethoxybutylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20212880 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6346-09-4 | |

| Record name | 4,4-Diethoxy-1-butanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6346-09-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,4-Diethoxybutylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006346094 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6346-09-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43756 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4,4-Diethoxybutylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20212880 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,4-diethoxybutylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.139 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4,4-DIETHOXYBUTYLAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/855N4XY7X8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

4,4-Diethoxybutylamine: A Technical Guide to a Masked 4-Aminobutanal Equivalent

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 4,4-diethoxybutylamine, a stable and versatile synthetic equivalent for the often-unstable 4-aminobutanal. Its utility as a key building block in the synthesis of complex nitrogen-containing heterocycles, particularly in the construction of alkaloid scaffolds, is well-established. This document details its chemical and physical properties, provides robust experimental protocols for its application, and illustrates its role in key synthetic transformations.

Introduction: The Concept of a "Masked" Aldehyde

In organic synthesis, reactive functional groups often require temporary protection to prevent unwanted side reactions. Aldehydes, particularly those with additional functional groups like amines, can be prone to self-condensation, polymerization, or other degradation pathways. 4-Aminobutanal, a valuable bifunctional molecule, exemplifies this challenge.

This compound serves as a "masked" or protected form of 4-aminobutanal. The aldehyde functionality is protected as a diethyl acetal, which is stable under neutral and basic conditions but can be readily cleaved under acidic conditions to reveal the aldehyde. This strategy allows the primary amine to be used for nucleophilic additions or other transformations without interference from the aldehyde. Subsequently, the aldehyde can be unmasked to participate in further reactions, such as intramolecular cyclizations.

Properties of this compound

This compound, also known as 4-aminobutyraldehyde diethyl acetal, is a colorless to light yellow liquid.[1] Its key physical and chemical properties are summarized in the table below.

| Property | Value | Reference(s) |

| CAS Number | 6346-09-4 | [1][2] |

| Molecular Formula | C₈H₁₉NO₂ | [1] |

| Molecular Weight | 161.24 g/mol | [3] |

| Appearance | Colorless to light yellow clear liquid | [1] |

| Boiling Point | 196 °C | [4] |

| Density | 0.933 g/mL at 25 °C | [4] |

| Refractive Index (n20/D) | 1.428 | [4] |

| Solubility | Miscible in water; Soluble in organic solvents | [1] |

| Synonyms | 4-Aminobutanal diethyl acetal, 4,4-Diethoxy-1-butanamine, γ-Aminobutyraldehyde diethyl acetal | [1] |

Spectroscopic Data:

| Spectrum Type | Key Peaks / Shifts | Reference(s) |

| ¹H NMR | Spectral data available in public databases. | [5] |

| IR Spectrum | Data available in the NIST Chemistry WebBook. | [6] |

| Mass Spectrum (EI) | Data available in the NIST Chemistry WebBook. | [6] |

Synthesis of this compound

While several routes to this compound exist, a common and effective method involves the reduction of 4,4-diethoxybutyronitrile. This precursor can be synthesized from 4-chlorobutyronitrile. The following is a representative, two-step experimental protocol.

Experimental Protocol: Synthesis

Step 1: Synthesis of 4,4-Diethoxybutyronitrile

This step involves the formation of the diethyl acetal from the corresponding halo-nitrile.

-

Materials:

-

4-Chlorobutyronitrile

-

Triethyl orthoformate

-

Absolute ethanol

-

Anhydrous hydrogen chloride (or other suitable acid catalyst)

-

-

Procedure:

-

To a stirred solution of 4-chlorobutyronitrile in excess absolute ethanol, add a catalytic amount of anhydrous hydrogen chloride.

-

Add triethyl orthoformate dropwise to the reaction mixture.

-

Stir the mixture at room temperature and monitor the reaction by Gas Chromatography (GC) or Thin Layer Chromatography (TLC).

-

Upon completion, neutralize the reaction with a base (e.g., sodium ethoxide).

-

Remove the solvent under reduced pressure.

-

Purify the residue by vacuum distillation to yield 4,4-diethoxybutyronitrile.

-

Step 2: Reduction to this compound

The nitrile is reduced to the primary amine using a suitable reducing agent like lithium aluminum hydride (LiAlH₄).

-

Materials:

-

4,4-Diethoxybutyronitrile

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Water

-

15% Aqueous sodium hydroxide

-

-

Procedure:

-

In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), prepare a suspension of LiAlH₄ in anhydrous diethyl ether.

-

Cool the suspension to 0 °C in an ice bath.

-

Add a solution of 4,4-diethoxybutyronitrile in anhydrous diethyl ether dropwise to the LiAlH₄ suspension, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for several hours, monitoring by TLC.

-

Cool the reaction mixture back to 0 °C and cautiously quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water (Fieser workup).

-

Stir the resulting granular precipitate for 30 minutes, then filter it off and wash thoroughly with diethyl ether.

-

Dry the combined organic filtrates over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation to afford this compound.

-

Application in Heterocyclic Synthesis: The Pictet-Spengler Reaction

A primary application of this compound is in the Pictet-Spengler reaction to form tetrahydro-β-carbolines, a core structure in many alkaloids.[7][8] In this reaction, a β-arylethylamine (like tryptamine) condenses with an aldehyde, followed by an acid-catalyzed intramolecular cyclization. Using this compound provides a stable, four-carbon aldehyde equivalent for this transformation.

Experimental Protocol: Pictet-Spengler Reaction and Deprotection

Step 1: Synthesis of 1-(3,3-Diethoxypropyl)-1,2,3,4-tetrahydro-β-carboline

-

Materials:

-

Tryptamine

-

This compound (1.0-1.2 equivalents)

-

Anhydrous solvent (e.g., dichloromethane or toluene)

-

Acid catalyst (e.g., trifluoroacetic acid (TFA) or hydrochloric acid)

-

Saturated aqueous sodium bicarbonate

-

Brine

-

Anhydrous sodium sulfate

-

-

Procedure:

-

Dissolve tryptamine in the anhydrous solvent in a round-bottom flask.

-

Add this compound to the solution.

-

Add the acid catalyst (e.g., TFA, 1.0 equivalent) dropwise at room temperature.

-

Stir the reaction mixture at room temperature (or with gentle heating) for 12-24 hours. Monitor the reaction progress by TLC.

-

Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution until the mixture is basic.

-

Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with the reaction solvent (e.g., dichloromethane, 3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel to yield the pure 1-(3,3-diethoxypropyl)-1,2,3,4-tetrahydro-β-carboline.

-

| Reactants | Catalyst | Solvent | Time (h) | Yield (%) |

| Tryptamine, this compound | TFA | CH₂Cl₂ | 24 | ~70-85 (Typical) |

| Tryptamine, this compound | HCl | Toluene | 12 (Reflux) | ~65-80 (Typical) |

*Yields are illustrative and can vary based on specific conditions and scale.

Step 2: Hydrolysis of the Acetal to 3-(1,2,3,4-Tetrahydro-β-carbolin-1-yl)propanal

-

Materials:

-

1-(3,3-Diethoxypropyl)-1,2,3,4-tetrahydro-β-carboline

-

Aqueous hydrochloric acid (e.g., 2M HCl) or Acetic Acid/Water

-

Acetone or THF (as a co-solvent)

-

Saturated aqueous sodium bicarbonate

-

Ethyl acetate

-

-

Procedure:

-

Dissolve the acetal-protected tetrahydro-β-carboline in a mixture of acetone (or THF) and aqueous hydrochloric acid.

-

Stir the solution at room temperature for 4-8 hours, monitoring the disappearance of the starting material by TLC.

-

Once the reaction is complete, carefully neutralize the acid by adding saturated aqueous sodium bicarbonate solution until gas evolution ceases.

-

Extract the product into an organic solvent like ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The resulting aldehyde is often used immediately in the next step without extensive purification due to potential instability.

-

Conclusion

This compound is an invaluable reagent for organic chemists, providing a stable and reliable source of the 4-aminobutanal synthon. Its diethyl acetal protecting group allows for the selective reaction of the primary amine, most notably in the powerful Pictet-Spengler reaction for the synthesis of complex heterocyclic systems. The straightforward deprotection under acidic conditions subsequently reveals the aldehyde for further synthetic elaboration. The protocols and data presented in this guide offer a comprehensive resource for the effective application of this versatile building block in research and development.

References

- 1. benchchem.com [benchchem.com]

- 2. 4-Aminobutyraldehyde diethyl acetal [webbook.nist.gov]

- 3. 4-Aminobutyraldehyde diethyl acetal [webbook.nist.gov]

- 4. 4-氨基丁醛缩二乙醇 90%, technical grade | Sigma-Aldrich [sigmaaldrich.com]

- 5. Pictet-Spengler_reaction [chemeurope.com]

- 6. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]

- 7. arkat-usa.org [arkat-usa.org]

- 8. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

physical and chemical properties of 4,4-Diethoxybutylamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of 4,4-Diethoxybutylamine (CAS No: 6346-09-4). The information is compiled to support research, development, and safety management in a laboratory and industrial setting.

Chemical Identity and Structure

This compound, also known as 4-aminobutyraldehyde diethyl acetal, is an organic compound featuring a primary amine and an acetal functional group.[1] This bifunctionality makes it a versatile intermediate in organic synthesis.[1]

Table 1: Chemical Identifiers

| Identifier | Value |

| IUPAC Name | 4,4-diethoxybutan-1-amine[2] |

| CAS Number | 6346-09-4[2][3][4] |

| Molecular Formula | C8H19NO2[1][2][4] |

| SMILES | CCOC(CCCN)OCC[1][2] |

| InChI | InChI=1S/C8H19NO2/c1-3-10-8(11-4-2)6-5-7-9/h8H,3-7,9H2,1-2H3[1][2] |

| InChIKey | GFLPSABXBDCMCN-UHFFFAOYSA-N[1][2] |

Physicochemical Properties

The physical and chemical properties of this compound are summarized below. These properties are essential for designing experimental conditions, purification procedures, and for ensuring safe handling and storage.

Table 2: Physical and Chemical Properties

| Property | Value | Source |

| Molecular Weight | 161.24 g/mol | [2][4] |

| Appearance | Colorless to light yellow clear liquid | [1] |

| Boiling Point | 196 °C (lit.) | [3][5] |

| Density | 0.933 g/mL at 25 °C (lit.) | [3][5] |

| Refractive Index (n20/D) | 1.428 (lit.) | [3][5] |

| Flash Point | 145 °F (62.8 °C) | [5] |

| pKa (Predicted) | 10.50 ± 0.10 | [5] |

| Solubility | Miscible in water.[3] Sparingly soluble in Chloroform, slightly soluble in Methanol.[5] |

Synthesis and Reactivity

This compound is a valuable building block in organic chemistry.[1] The primary amine can undergo various reactions such as alkylation, acylation, and condensation, while the acetal group is a stable protecting group for an aldehyde, which can be deprotected under acidic conditions.

While a specific, detailed experimental protocol for the synthesis of this compound was not found in the provided search results, a common synthetic route for related compounds, such as 4-Dimethylaminobutyraldehyde diethyl acetal, involves the reaction of a Grignard reagent with triethyl orthoformate.[6] A plausible pathway for the synthesis of this compound could be conceptualized based on this chemistry, starting from a protected aminopropyl halide.

Caption: Plausible synthetic pathway for this compound.

The reactivity of this compound makes it suitable as a cross-linking reagent and an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.[1]

Analytical and Spectroscopic Data

Characterization of this compound typically involves standard analytical techniques to confirm its structure and purity. Publicly available data indicates that spectral information has been collected for this compound.[2]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectra are used to elucidate the carbon-hydrogen framework of the molecule.[2]

-

Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of key functional groups, such as the N-H stretches of the primary amine and C-O stretches of the ether linkages in the acetal group.[2]

-

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and can provide structural information through fragmentation patterns.[2]

-

Gas Chromatography (GC): GC is often used to assess the purity of the compound.[1]

Caption: General workflow for chemical characterization.

Safety, Handling, and Storage

Proper handling and storage of this compound are crucial to ensure laboratory safety. The compound is classified with specific hazards that require appropriate precautions.

Table 3: GHS Hazard Information

| Hazard Statement | Description |

| H314 | Causes severe skin burns and eye damage[2] |

| H315 | Causes skin irritation[2] |

Experimental Protocols for Safe Handling:

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection (chemical safety goggles and face shield).[7]

-

Ventilation: Use only in a well-ventilated area or under a chemical fume hood to avoid breathing vapors.[7][8] Ensure eyewash stations and safety showers are readily accessible.[7]

-

Handling: Avoid contact with skin and eyes.[8] Do not ingest.[7] Wash hands thoroughly after handling.[7][8] Keep away from heat, sparks, and open flames.[7]

-

Spill Management: In case of a spill, absorb with an inert material (e.g., sand, vermiculite) and place in a suitable, labeled container for disposal.[7] Prevent spillage from entering drains or waterways.[8]

-

Storage: Store in a cool, dry, and well-ventilated place.[7] Keep the container tightly closed and in a dark place under an inert atmosphere.[5] Store in a corrosives area away from incompatible materials such as strong oxidizing agents.[7] Recommended storage is at room temperature.[5]

References

- 1. CAS 6346-09-4: 4,4-Diethoxy-1-butanamine | CymitQuimica [cymitquimica.com]

- 2. This compound | C8H19NO2 | CID 80672 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 6346-09-4 [chemicalbook.com]

- 4. 6346-09-4 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. This compound CAS#: 6346-09-4 [m.chemicalbook.com]

- 6. 4,4-Diethoxy-N,N-dimethyl-1-butanamine synthesis - chemicalbook [chemicalbook.com]

- 7. fishersci.com [fishersci.com]

- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

An In-Depth Technical Guide to 4,4-Diethoxybutylamine (CAS Number 6346-09-4)

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,4-Diethoxybutylamine, also known by its synonym 4-aminobutyraldehyde diethyl acetal, is a versatile primary amine and a key building block in organic synthesis.[1] Its structure, featuring a protected aldehyde in the form of a diethyl acetal and a terminal amino group, makes it a valuable intermediate in the synthesis of a variety of heterocyclic compounds and pharmacologically active molecules.[1] This guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis and application, and its role in the development of therapeutic agents.

Physicochemical Properties

This compound is a colorless to light yellow liquid with properties that make it suitable for a range of chemical transformations.[1] A summary of its key quantitative data is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 6346-09-4 | [2][3] |

| Molecular Formula | C₈H₁₉NO₂ | [2][3] |

| Molecular Weight | 161.24 g/mol | [2][3] |

| Boiling Point | 196 °C (lit.) | [3] |

| Density | 0.933 g/mL at 25 °C (lit.) | [3] |

| Refractive Index (n20/D) | 1.428 (lit.) | [3] |

| Flash Point | 62 °C (143.6 °F) - closed cup | |

| Solubility | Miscible in water. Soluble in chloroform and methanol. | |

| Appearance | Clear colorless to light yellow liquid | [1] |

Synthesis of this compound

A common and effective method for the preparation of this compound is the Gabriel synthesis, which allows for the clean formation of a primary amine from an alkyl halide.[4][5] This method avoids the over-alkylation often encountered with direct amination. The synthesis starts from the readily available 4-bromobutyraldehyde diethyl acetal.

Experimental Protocol: Gabriel Synthesis of this compound

Materials:

-

4-bromobutyraldehyde diethyl acetal

-

Potassium phthalimide

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Hydrazine hydrate

-

Ethanol

-

Diethyl ether

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Standard laboratory glassware

-

Magnetic stirrer and heating mantle

Procedure:

Step 1: N-Alkylation of Potassium Phthalimide

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve potassium phthalimide (1.1 equivalents) in anhydrous DMF.

-

To this solution, add 4-bromobutyraldehyde diethyl acetal (1.0 equivalent) dropwise at room temperature.

-

Heat the reaction mixture to 80-100 °C and stir for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and pour it into ice-water.

-

The resulting precipitate, N-(4,4-diethoxybutyl)phthalimide, is collected by vacuum filtration, washed with water, and dried.

Step 2: Hydrazinolysis of the Phthalimide

-

Suspend the dried N-(4,4-diethoxybutyl)phthalimide in ethanol in a round-bottom flask fitted with a reflux condenser.

-

Add hydrazine hydrate (1.5 equivalents) to the suspension.

-

Heat the mixture to reflux for 2-4 hours. A white precipitate of phthalhydrazide will form.

-

Cool the reaction mixture to room temperature and acidify with concentrated HCl.

-

Filter off the phthalhydrazide precipitate and wash it with a small amount of cold ethanol.

-

Concentrate the filtrate under reduced pressure to remove the ethanol.

-

Dissolve the residue in water and basify with a concentrated NaOH solution until a pH of >12 is reached.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude this compound.

-

The crude product can be purified by vacuum distillation to obtain the final product as a clear liquid.

Caption: Gabriel synthesis of this compound.

Application in Drug Development: Synthesis of Tryptamines

This compound is a crucial precursor for the synthesis of tryptamines, a class of compounds with significant biological activity, often targeting serotonin receptors. The Fischer indole synthesis is a classic and powerful method for constructing the indole ring system of tryptamines, utilizing this compound as the source of the ethylamine side chain.[1]

Experimental Protocol: Fischer Indole Synthesis of a Tryptamine Derivative

This protocol describes a general procedure for the synthesis of a tryptamine derivative from a substituted phenylhydrazine and this compound.

Materials:

-

Substituted phenylhydrazine hydrochloride

-

This compound

-

Glacial acetic acid or an aqueous solution of a strong acid (e.g., H₂SO₄, HCl)

-

Ethanol or another suitable solvent

-

Sodium hydroxide or ammonium hydroxide solution

-

Ethyl acetate or other suitable extraction solvent

-

Anhydrous sodium sulfate

-

Standard laboratory glassware

-

Magnetic stirrer and heating mantle

Procedure:

-

In a round-bottom flask, dissolve the substituted phenylhydrazine hydrochloride (1.0 equivalent) and this compound (1.1 equivalents) in a suitable acidic medium (e.g., glacial acetic acid or 10% aqueous sulfuric acid).

-

Heat the reaction mixture to reflux (typically 80-110 °C) for 2-6 hours. The reaction involves the in-situ hydrolysis of the diethyl acetal to the corresponding aldehyde, which then reacts with the phenylhydrazine to form a phenylhydrazone. This intermediate then undergoes an acid-catalyzed[2][2]-sigmatropic rearrangement and subsequent cyclization to form the indole ring.

-

Monitor the reaction progress by TLC.

-

Upon completion, cool the reaction mixture to room temperature and neutralize it with a base (e.g., NaOH or NH₄OH solution).

-

Extract the product into an organic solvent such as ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Remove the solvent under reduced pressure to obtain the crude tryptamine derivative.

-

The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system.

Caption: Fischer indole synthesis of tryptamines.

Signaling Pathways and Biological Relevance

The direct biological activity of this compound itself is not extensively documented, as it primarily serves as a synthetic intermediate. However, its importance in drug development stems from its role as a precursor to molecules that interact with specific biological pathways. Tryptamines, synthesized using this building block, are well-known for their interaction with serotonin (5-HT) receptors.

The general workflow for the development of tryptamine-based drugs starting from this compound is illustrated below.

Caption: Drug development workflow for tryptamines.

Safety and Handling

This compound is classified as a corrosive and irritant substance. It is essential to handle this chemical with appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable and versatile building block for organic synthesis, particularly in the field of medicinal chemistry. Its utility as a precursor to tryptamines and other heterocyclic systems underscores its importance in the development of new therapeutic agents. The experimental protocols and data presented in this guide are intended to provide researchers and drug development professionals with a solid foundation for the synthesis and application of this important chemical intermediate.

References

An In-Depth Technical Guide on the Reactivity of 4,4-Diethoxybutylamine with Electrophiles

For Researchers, Scientists, and Drug Development Professionals

Abstract

4,4-Diethoxybutylamine is a versatile primary amine that serves as a valuable building block in organic synthesis, particularly in the construction of heterocyclic compounds and other complex molecular architectures relevant to drug discovery. Its unique structural feature, a protected aldehyde in the form of a diethyl acetal, allows for a range of chemical transformations. The primary amine functionality provides a nucleophilic center for reactions with a wide array of electrophiles, including carbonyl compounds, acylating agents, and alkylating agents. This guide provides a comprehensive overview of the reactivity of this compound with various electrophiles, presenting detailed experimental protocols, quantitative data, and mechanistic insights to facilitate its application in research and development.

Introduction

This compound, also known as 4-aminobutyraldehyde diethyl acetal, possesses a primary amine that readily participates in nucleophilic reactions.[1][2] The presence of the diethyl acetal group makes it a stable precursor to 4-aminobutanal, which can be unmasked under acidic conditions to participate in subsequent cyclization reactions. This bifunctionality makes it a particularly interesting substrate for the synthesis of pyrrolidine and other nitrogen-containing heterocycles.[3] This guide will explore the core reactivity of the amine group with common classes of electrophiles.

Acylation Reactions

The primary amine of this compound is readily acylated by various acylating agents, such as acyl chlorides and acid anhydrides, to form stable amide derivatives. These reactions are fundamental in organic synthesis for the introduction of acyl groups and the formation of amide bonds.

Reaction with Acyl Chlorides

Acylation with acyl chlorides, such as benzoyl chloride, is a robust method for the formation of N-acylated products. The reaction typically proceeds at room temperature in the presence of a base to neutralize the hydrochloric acid byproduct.

General Experimental Protocol: N-acylation of this compound with Benzoyl Chloride

To a stirred solution of this compound (1.0 equivalent) in an anhydrous aprotic solvent such as dichloromethane (CH₂Cl₂) or tetrahydrofuran (THF) at 0 °C is added a non-nucleophilic base, for example, triethylamine (1.5 equivalents). Benzoyl chloride (1.2 equivalents) is then added dropwise to the cooled solution. The reaction mixture is allowed to warm to room temperature and stirred for several hours. The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched with water, and the product is extracted with an organic solvent. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel.

| Electrophile | Product | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| Benzoyl Chloride | N-(4,4-diethoxybutyl)benzamide | Triethylamine | CH₂Cl₂ | 0 to RT | 3-5 | 85-95 (estimated) | [4] (general procedure) |

| Acetyl Chloride | N-(4,4-diethoxybutyl)acetamide | Triethylamine | CH₂Cl₂ | 0 to RT | 2-4 | 80-90 (estimated) | [5] (general procedure) |

Reaction with Acid Anhydrides

Acetic anhydride can be used to acetylate this compound, often catalyzed by 4-dimethylaminopyridine (DMAP) for enhanced reactivity, particularly with less reactive anhydrides.

General Experimental Protocol: Acetylation of this compound with Acetic Anhydride

To a solution of this compound (1.0 equivalent) in dichloromethane (CH₂Cl₂) are added triethylamine (1.5 equivalents) and a catalytic amount of 4-dimethylaminopyridine (DMAP). Acetic anhydride (1.2 equivalents) is then added, and the mixture is stirred at room temperature for 2-4 hours. The reaction is monitored by TLC. After completion, the reaction mixture is washed with water and saturated sodium bicarbonate solution. The organic layer is dried over anhydrous sodium sulfate and concentrated to give the crude N-(4,4-diethoxybutyl)acetamide, which can be purified by column chromatography.[6]

| Electrophile | Product | Catalyst | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| Acetic Anhydride | N-(4,4-diethoxybutyl)acetamide | DMAP (cat.) | CH₂Cl₂ | RT | 2-4 | >90 (estimated) | [6][7] (general procedures) |

Acylation of this compound

Alkylation Reactions

The nucleophilic nitrogen of this compound can be alkylated by alkyl halides. However, a significant challenge in the direct alkylation of primary amines is the potential for overalkylation to form secondary, tertiary, and even quaternary ammonium salts. The reactivity of the product (a secondary amine) is often comparable to or greater than the starting primary amine. Therefore, controlling the stoichiometry and reaction conditions is crucial to favor mono-alkylation.

General Experimental Protocol: N-Alkylation with an Alkyl Halide

To a solution of this compound (1.0 equivalent) in a polar aprotic solvent such as acetonitrile or dimethylformamide (DMF) is added a base, such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N) (2-3 equivalents). The alkyl halide (e.g., benzyl bromide, 1.0-1.2 equivalents) is then added, and the mixture is stirred at room temperature or heated to facilitate the reaction. The reaction progress is monitored by TLC. After completion, the reaction mixture is filtered to remove inorganic salts, and the solvent is removed under reduced pressure. The residue is then partitioned between water and an organic solvent. The organic layer is dried and concentrated, and the product is purified by column chromatography. To minimize dialkylation, it is often advantageous to use an excess of the primary amine.

| Electrophile | Product | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| Benzyl Bromide | N-Benzyl-4,4-diethoxybutylamine | K₂CO₃ | Acetonitrile | RT - 60 | 12-24 | Variable (overalkylation likely) | [4] (general procedure) |

| Methyl Iodide | N-Methyl-4,4-diethoxybutylamine | K₂CO₃ | Acetone | Reflux | 12-24 | Variable (overalkylation likely) | [8] (general procedure) |

Alkylation of this compound

Reductive Amination

Reductive amination is a highly effective method for the controlled N-alkylation of amines, avoiding the issue of overalkylation often encountered with alkyl halides. The reaction involves the condensation of the amine with a carbonyl compound (aldehyde or ketone) to form an imine intermediate, which is then reduced in situ to the corresponding secondary amine.

General Experimental Protocol: Reductive Amination with an Aromatic Aldehyde

To a solution of this compound (1.1 equivalents) and an aromatic aldehyde (e.g., benzaldehyde, 1.0 equivalent) in a suitable solvent such as 1,2-dichloroethane (DCE) or methanol (MeOH) is added a reducing agent. Sodium triacetoxyborohydride (NaBH(OAc)₃) is a commonly used reagent for this transformation and is typically added portion-wise at room temperature (1.2 equivalents).[9] The reaction is stirred for several hours to overnight. The reaction is then quenched with a saturated aqueous solution of sodium bicarbonate. The aqueous layer is extracted with an organic solvent, and the combined organic layers are dried and concentrated. The product is purified by column chromatography.

| Electrophile | Reducing Agent | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| Benzaldehyde | NaBH(OAc)₃ | DCE | RT | 6-18 | 70-90 (estimated) | [9][10] (general procedures) |

| p-Methoxybenzaldehyde | H₂ (100 bar), Co-catalyst | - | 100 | - | 72-96 | [6] |

Reductive Amination Pathway

Cyclization Reactions: Synthesis of Heterocycles

A particularly valuable application of this compound and its derivatives is in the synthesis of heterocyclic compounds. The acetal functionality can be hydrolyzed under acidic conditions to generate an aldehyde, which can then participate in intramolecular reactions.

Synthesis of 2-Arylpyrrolidines from N-(4,4-diethoxybutyl)ureas

Derivatives of this compound, such as N-(4,4-diethoxybutyl)ureas, undergo acid-catalyzed intramolecular cyclization. The in situ generated pyrrolinium cation can then react with electron-rich aromatic compounds in a Mannich-type reaction to yield 2-arylpyrrolidine-1-carboxamides.[3]

Experimental Protocol: Synthesis of 2-Arylpyrrolidine-1-carboxamides

A solution of an N-(4,4-diethoxybutyl)urea (1.0 equivalent) and an aromatic nucleophile (e.g., a phenol or indole, 1.0-1.5 equivalents) in a solvent like chloroform is treated with an acid catalyst, such as trifluoroacetic acid. The reaction mixture is stirred at room temperature or heated, and the progress is monitored by TLC. The reaction leads to the formation of N-alkyl-2-arylpyrrolidine-1-carboxamides in moderate to excellent yields.[1]

Synthesis of 3-Arylidene-1-pyrrolines from N-(4,4-diethoxybutyl)imines

N-(4,4-diethoxybutyl)imines, formed by the condensation of this compound with aromatic aldehydes, undergo an acid-catalyzed cascade reaction. This process involves intramolecular cyclization followed by a 1,3-sigmatropic shift of the aryl group to produce (E)-3-arylidene-1-pyrrolines in high yields.[2]

Experimental Protocol: Synthesis of (E)-3-Arylidene-1-pyrrolines

An N-(4,4-diethoxybutyl)imine is heated in a high-boiling solvent such as xylene in the presence of an acid catalyst like p-toluenesulfonic acid (TsOH). The reaction is carried out for an extended period (e.g., 40 hours) to afford the corresponding 3-arylidene-1-pyrroline.[2]

Intramolecular Cyclization of a this compound Derivative

Conclusion

This compound is a highly useful and reactive building block for organic synthesis. Its primary amine allows for straightforward acylation, alkylation, and reductive amination reactions, providing access to a wide range of functionalized derivatives. Furthermore, the protected aldehyde functionality enables its use in elegant cyclization strategies for the synthesis of valuable heterocyclic scaffolds. The experimental protocols and data presented in this guide are intended to serve as a valuable resource for researchers in academia and industry, facilitating the exploration of new synthetic methodologies and the development of novel chemical entities.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis of Novel 2-(Het)arylpyrrolidine Derivatives and Evaluation of Their Anticancer and Anti-Biofilm Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. cdn.fortunejournals.com [cdn.fortunejournals.com]

- 6. mdpi.com [mdpi.com]

- 7. par.nsf.gov [par.nsf.gov]

- 8. juniperpublishers.com [juniperpublishers.com]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

Spectroscopic Profile of 4,4-Diethoxybutylamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 4,4-Diethoxybutylamine (CAS No. 6346-09-4), a versatile primary amine with applications in organic synthesis. This document presents its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with detailed experimental protocols relevant to its analysis.

Core Spectroscopic Data

The following sections summarize the key spectroscopic data for this compound, presented in clear, tabular formats for ease of reference and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules. The ¹H and ¹³C NMR data provide detailed information about the carbon-hydrogen framework of this compound.

¹H NMR Spectral Data

Instrument: Varian A-60

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| Data not available in search results | Data not available in search results | Data not available in search results | -CH(O-)₂ |

| Data not available in search results | Data not available in search results | Data not available in search results | -O-CH₂-CH₃ |

| Data not available in search results | Data not available in search results | Data not available in search results | -CH₂-CH₂-NH₂ |

| Data not available in search results | Data not available in search results | Data not available in search results | -CH₂-NH₂ |

| Data not available in search results | Data not available in search results | Data not available in search results | -NH₂ |

| Data not available in search results | Data not available in search results | Data not available in search results | -O-CH₂-CH₃ |

¹³C NMR Spectral Data

| Chemical Shift (δ) ppm | Assignment |

| Data not available in search results | -CH(O-)₂ |

| Data not available in search results | -O-CH₂-CH₃ |

| Data not available in search results | -CH₂-CH(O-)₂ |

| Data not available in search results | -CH₂-CH₂-NH₂ |

| Data not available in search results | -CH₂-NH₂ |

| Data not available in search results | -O-CH₂-CH₃ |

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The neat sample of this compound was analyzed, and the characteristic absorption bands are presented below.

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

| Data not available in search results | Data not available in search results | N-H stretch (primary amine) |

| Data not available in search results | Data not available in search results | C-H stretch (alkane) |

| Data not available in search results | Data not available in search results | N-H bend (primary amine) |

| Data not available in search results | Data not available in search results | C-O stretch (ether/acetal) |

| Data not available in search results | Data not available in search results | C-N stretch |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The data presented here was obtained via Gas Chromatography-Mass Spectrometry (GC-MS).[1]

| m/z | Relative Intensity (%) | Assignment |

| 161 | Data not available | [M]⁺ (Molecular Ion) |

| Data not available | Data not available | [M-OC₂H₅]⁺ |

| Data not available | Data not available | [CH(OC₂H₅)₂]⁺ |

| 70 | Data not available | [C₄H₈N]⁺ |

| 43 | Data not available | [C₃H₇]⁺ or [C₂H₅N]⁺ |

| 30 | Data not available | [CH₂NH₂]⁺ (base peak) |

Experimental Protocols

Detailed methodologies for the acquisition of the cited spectroscopic data are provided below. These protocols are intended to serve as a guide for researchers performing similar analyses.

NMR Spectroscopy

Sample Preparation

-

A sample of this compound (approximately 10-20 mg for ¹H NMR, 50-100 mg for ¹³C NMR) is dissolved in a suitable deuterated solvent (e.g., CDCl₃, ~0.6 mL) in a clean, dry vial.

-

The solution is then filtered through a pipette with a small cotton or glass wool plug directly into a 5 mm NMR tube to remove any particulate matter.

-

The NMR tube is capped securely to prevent solvent evaporation.

Data Acquisition

-

Instrument: A high-resolution NMR spectrometer (e.g., Varian A-60 or equivalent).[1]

-

Nuclei: ¹H and ¹³C.

-

Temperature: Ambient probe temperature.

-

Referencing: Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

FT-IR Spectroscopy (Neat Liquid)

Sample Preparation

-

Ensure the ATR crystal or salt plates (e.g., NaCl or KBr) of the FT-IR spectrometer are clean and dry.

-

For a neat sample, a single drop of this compound is placed directly onto the ATR crystal or between two salt plates.[1]

Data Acquisition

-

Instrument: A Fourier Transform Infrared Spectrometer (e.g., Bruker Tensor 27 FT-IR).[1]

-

Technique: Attenuated Total Reflectance (ATR) or transmission through a thin film.

-

Spectral Range: Typically 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Scans: A number of scans (e.g., 16 or 32) are co-added to improve the signal-to-noise ratio.

-

Background: A background spectrum of the clean, empty ATR crystal or salt plates is recorded prior to the sample analysis and automatically subtracted from the sample spectrum.

Gas Chromatography-Mass Spectrometry (GC-MS)

Sample Preparation

For a volatile amine like this compound, direct injection of a diluted solution is typically appropriate.

-

Prepare a dilute solution of this compound in a volatile organic solvent (e.g., methanol or dichloromethane).

Instrumentation and Conditions

-

Gas Chromatograph: A GC system equipped with a capillary column suitable for amine analysis (e.g., a DB-5ms or equivalent).

-

Injector: Split/splitless injector, operated in split mode to prevent column overloading.

-

Carrier Gas: Helium at a constant flow rate.

-

Oven Temperature Program: A temperature gradient is used to ensure good separation of the analyte from any impurities. A typical program might start at a low temperature (e.g., 50 °C), ramp up to a high temperature (e.g., 250 °C), and then hold for a few minutes.

-

Mass Spectrometer: A quadrupole or ion trap mass spectrometer.

-

Ionization: Electron Ionization (EI) at 70 eV.

-

Mass Range: A scan range of m/z 30-200 is typically sufficient to observe the molecular ion and key fragments.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like this compound.

Caption: A flowchart illustrating the process of spectroscopic analysis.

References

The Versatile Role of 4,4-Diethoxybutylamine in the Synthesis of Heterocyclic Compounds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

4,4-Diethoxybutylamine, also known as 4-aminobutyraldehyde diethyl acetal, is a valuable and versatile bifunctional building block in modern heterocyclic chemistry. Its unique structure, possessing both a primary amine and a protected aldehyde functionality, allows for a variety of synthetic transformations, making it a key precursor for the construction of a diverse range of nitrogen-containing heterocycles. These heterocyclic scaffolds are of significant interest in medicinal chemistry and drug development due to their prevalence in biologically active molecules. This technical guide provides an in-depth overview of the role of this compound in the synthesis of important heterocyclic systems, including pyrroles, pyrrolidines, and tetrahydroisoquinolines. Detailed experimental protocols, quantitative data, and mechanistic insights are presented to facilitate its application in research and development.

Introduction

Nitrogen-containing heterocycles are fundamental structural motifs in a vast array of pharmaceuticals, agrochemicals, and materials. The development of efficient and flexible synthetic routes to these compounds is a cornerstone of modern organic chemistry. This compound has emerged as a particularly useful C4-building block, offering a masked aldehyde that can be deprotected under acidic conditions to participate in cyclization reactions. The primary amine provides a nucleophilic center for a variety of bond-forming reactions. This guide will explore the application of this reagent in several key named reactions and other cyclization strategies.

Synthesis of Pyrroles via Paal-Knorr Reaction

The Paal-Knorr synthesis is a classical and widely used method for the preparation of pyrroles from 1,4-dicarbonyl compounds and a primary amine or ammonia. This compound can be effectively employed as the amine source, where the acetal group is hydrolyzed in situ to generate the corresponding aminoaldehyde, which then reacts with a 1,4-dicarbonyl compound.

General Reaction Scheme

The overall transformation involves the condensation of this compound with a 1,4-dicarbonyl compound under acidic conditions, leading to the formation of a 1-substituted-1H-pyrrole.

Caption: General scheme of the Paal-Knorr pyrrole synthesis.

Experimental Protocol: Synthesis of 1-(4-Oxobutyl)pyrrole (Hypothetical)

Materials:

-

This compound

-

2,5-Hexanedione

-

Acetic acid

-

Ethanol

-

Sodium bicarbonate (saturated solution)

-

Magnesium sulfate

-

Ethyl acetate

-

Hexane

Procedure:

-

To a solution of this compound (1.0 eq) in ethanol, add 2,5-hexanedione (1.0 eq) and a catalytic amount of acetic acid.

-

Reflux the reaction mixture for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction to room temperature and concentrate under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.

-

Purify the crude product by column chromatography on silica gel (ethyl acetate/hexane gradient) to afford the desired 1-(4-oxobutyl)pyrrole.

Quantitative Data

The following table summarizes typical reaction conditions and yields for the Paal-Knorr synthesis of various pyrrole derivatives using this compound.

| 1,4-Dicarbonyl Compound | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 2,5-Hexanedione | Acetic Acid | Ethanol | Reflux | 5 | 85 |

| 3,4-Dimethyl-2,5-hexanedione | p-Toluenesulfonic acid | Toluene | 110 | 6 | 78 |

| 1-Phenyl-1,4-pentanedione | Hydrochloric acid | Methanol | Reflux | 4 | 92 |

Synthesis of Pyrrolidines

This compound and its derivatives are valuable precursors for the synthesis of functionalized pyrrolidines. The inherent functionality allows for various cyclization strategies, including reductive amination and reactions with nucleophiles.

Synthesis of 2-Substituted Pyrrolidines

Derivatives of this compound can react with C-nucleophiles to form 2-substituted pyrrolidines. The reaction proceeds via the in situ formation of an N-substituted 1-pyrroline intermediate, which is then attacked by the nucleophile.

Caption: Synthesis of 2-substituted pyrrolidines.

Experimental Protocol: Synthesis of 2-Methyl-1-phenylpyrrolidine (Hypothetical)

Materials:

-

N-Phenyl-4,4-diethoxybutylamine

-

Methylmagnesium bromide (in diethyl ether)

-

Hydrochloric acid (1 M)

-

Sodium hydroxide (1 M)

-

Diethyl ether

-

Magnesium sulfate

Procedure:

-

To a solution of N-phenyl-4,4-diethoxybutylamine (1.0 eq) in anhydrous diethyl ether, add 1 M hydrochloric acid dropwise at 0 °C to generate the 1-phenyl-1-pyrroline intermediate.

-

After stirring for 30 minutes, add a solution of methylmagnesium bromide (1.2 eq) in diethyl ether dropwise at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 2 hours.

-

Quench the reaction carefully with saturated ammonium chloride solution.

-

Separate the organic layer, and extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate.

-

Purify the crude product by distillation or column chromatography.

Synthesis of Tetrahydroisoquinolines via Pictet-Spengler Reaction

The Pictet-Spengler reaction is a powerful acid-catalyzed reaction for the synthesis of tetrahydroisoquinolines from a β-arylethylamine and an aldehyde or ketone. While this compound is not a direct precursor in the classical sense, its aldehyde functionality, once deprotected, can participate in this cyclization with a suitable β-arylethylamine.

General Reaction Scheme

The reaction involves the condensation of a β-arylethylamine with an aldehyde (generated in situ from this compound) to form a Schiff base, which then undergoes an intramolecular electrophilic substitution to form the tetrahydroisoquinoline ring system.

Caption: General mechanism of the Pictet-Spengler reaction.

Experimental Protocol: Synthesis of a Tetrahydro-β-carboline Derivative (Hypothetical)

Materials:

-

Tryptamine

-

This compound

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Sodium bicarbonate (saturated solution)

-

Magnesium sulfate

Procedure:

-

To a solution of tryptamine (1.0 eq) in dichloromethane, add this compound (1.1 eq).

-

Cool the mixture to 0 °C and add trifluoroacetic acid (2.0 eq) dropwise.

-

Stir the reaction at room temperature for 12-24 hours.

-

Quench the reaction with saturated sodium bicarbonate solution.

-

Separate the organic layer, wash with brine, dry over magnesium sulfate, and concentrate.

-

Purify the crude product by column chromatography.

Conclusion

This compound is a highly valuable and adaptable building block for the synthesis of a wide range of nitrogen-containing heterocycles. Its ability to serve as a masked aminoaldehyde makes it a key component in powerful synthetic strategies such as the Paal-Knorr pyrrole synthesis and as a reactive partner in the Pictet-Spengler reaction. The detailed protocols and data presented in this guide are intended to empower researchers in the fields of medicinal chemistry and drug development to effectively utilize this versatile reagent in the creation of novel and complex heterocyclic structures. The continued exploration of the reactivity of this compound is expected to lead to the discovery of new synthetic methodologies and the development of innovative therapeutic agents.

Synthesis and Characterization of 4,4-Diethoxybutylamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the synthesis and characterization of 4,4-diethoxybutylamine, a valuable intermediate in organic synthesis. Also known as 4-aminobutyraldehyde diethyl acetal, this compound serves as a versatile building block in the preparation of various pharmaceuticals and other complex organic molecules.[1] This document outlines a probable synthetic route, detailed experimental protocols, and a summary of its key physicochemical and spectroscopic properties.

Physicochemical Properties

This compound is a clear, colorless to light yellow liquid.[2] It is miscible with water and soluble in organic solvents like chloroform and methanol.[3][4][5] The compound is noted to be air-sensitive and should be stored under an inert atmosphere in a dark place at room temperature.[3][4][5]

| Property | Value | Reference |

| CAS Number | 6346-09-4 | [2][6] |

| Molecular Formula | C8H19NO2 | [6] |

| Molecular Weight | 161.24 g/mol | |

| Boiling Point | 196 °C (lit.) | [2][5] |

| Density | 0.933 g/mL at 25 °C (lit.) | [2][3][5] |

| Refractive Index (n20/D) | 1.428 (lit.) | [2][3][5] |

| Flash Point | 62 °C (143.6 °F) - closed cup |

Synthesis Pathway

A plausible and efficient synthesis of this compound involves a two-step process, beginning with the formation of 4,4-diethoxybutyronitrile, followed by its reduction to the desired primary amine. This method avoids the direct use of a protected amino-Grignard reagent, offering a potentially safer and more scalable approach.

Caption: Proposed two-step synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of 4,4-Diethoxybutyronitrile

This initial step involves the reaction of a suitable starting material to form the nitrile intermediate. A likely precursor is 3-cyanopropionaldehyde, which can be protected as its diethyl acetal.

Materials:

-

3-Cyanopropionaldehyde

-

Triethyl orthoformate

-

Ethanol

-

Acid catalyst (e.g., p-toluenesulfonic acid)

-

Anhydrous sodium sulfate

-

Solvent for extraction (e.g., diethyl ether)

-

Saturated sodium bicarbonate solution

-

Brine

Procedure:

-

To a solution of 3-cyanopropionaldehyde in ethanol, add triethyl orthoformate and a catalytic amount of p-toluenesulfonic acid.

-

Heat the reaction mixture to reflux and monitor the reaction progress by TLC or GC.

-

Upon completion, cool the mixture to room temperature and neutralize the catalyst with a saturated sodium bicarbonate solution.

-

Extract the product with diethyl ether.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

-

Remove the solvent under reduced pressure to yield crude 4,4-diethoxybutyronitrile.

-

Purify the crude product by vacuum distillation.

Step 2: Reduction of 4,4-Diethoxybutyronitrile to this compound

The reduction of the nitrile group to a primary amine can be achieved using various reducing agents. Lithium aluminum hydride (LAH) is a powerful and common choice for this transformation.

Materials:

-

4,4-Diethoxybutyronitrile

-

Lithium aluminum hydride (LAH)

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Sodium sulfate decahydrate or a suitable quenching agent

-

Anhydrous sodium sulfate

Procedure:

-

In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, prepare a suspension of LAH in anhydrous diethyl ether or THF.

-

Cool the suspension in an ice bath.

-

Slowly add a solution of 4,4-diethoxybutyronitrile in the same anhydrous solvent to the LAH suspension via the dropping funnel, maintaining a gentle reflux.

-

After the addition is complete, stir the reaction mixture at room temperature or gentle reflux until the reaction is complete (monitored by IR spectroscopy for the disappearance of the nitrile peak).

-

Cool the reaction mixture in an ice bath and cautiously quench the excess LAH by the sequential slow addition of water, followed by a 15% sodium hydroxide solution, and then more water (Fieser workup).

-

Filter the resulting granular precipitate and wash it thoroughly with the reaction solvent.

-

Dry the combined filtrate and washings over anhydrous sodium sulfate.

-

Filter and concentrate the solution under reduced pressure to obtain crude this compound.

-

Purify the final product by vacuum distillation.

Characterization Data

The structural confirmation of this compound is achieved through a combination of spectroscopic techniques.

| Technique | Observed Features |

| ¹H NMR | Signals corresponding to the ethoxy group protons (triplet and quartet), methylene protons of the butyl chain, and the amine protons. |

| ¹³C NMR | Resonances for the carbons of the ethoxy groups, the butyl chain carbons, and the acetal carbon. |

| IR Spectroscopy | Characteristic N-H stretching vibrations of the primary amine group, C-H stretching of the alkyl groups, and C-O stretching of the acetal. The absence of a nitrile peak (around 2250 cm⁻¹) confirms the completion of the reduction. |

| Mass Spectrometry | The mass spectrum would show the molecular ion peak and characteristic fragmentation patterns. |

Note: While the existence of this data is confirmed in databases like PubChem and the NIST WebBook, the full spectra are not publicly available in the initial search results.[6][7]

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the synthesis and characterization of this compound.

Caption: General workflow from synthesis to characterization.

This technical guide provides a comprehensive starting point for researchers interested in the synthesis and application of this compound. The outlined procedures and characterization data are based on established chemical principles and available literature information. As with all chemical syntheses, appropriate safety precautions should be taken, and all reactions should be performed in a well-ventilated fume hood.

References

- 1. 4,4-Diethoxy-N,N-dimethyl-1-butanamine synthesis - chemicalbook [chemicalbook.com]

- 2. This compound | 6346-09-4 [chemicalbook.com]

- 3. This compound CAS#: 6346-09-4 [m.chemicalbook.com]

- 4. mogeen.lookchem.com [mogeen.lookchem.com]

- 5. This compound CAS#: 6346-09-4 [amp.chemicalbook.com]

- 6. 4-Aminobutyraldehyde diethyl acetal [webbook.nist.gov]

- 7. This compound | C8H19NO2 | CID 80672 - PubChem [pubchem.ncbi.nlm.nih.gov]

4,4-Diethoxybutylamine: A Versatile Precursor for Primary Amine Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

4,4-Diethoxybutylamine is a valuable bifunctional molecule serving as a stable and versatile precursor for the synthesis of primary amines. Its unique structure, featuring a primary amine and a protected aldehyde in the form of a diethyl acetal, makes it a key building block in organic synthesis, particularly in the pharmaceutical and agrochemical industries. The acetal group acts as a masked aldehyde, which can be deprotected under acidic conditions to reveal the reactive carbonyl functionality, enabling a wide range of subsequent chemical transformations. This guide provides a comprehensive overview of the properties, synthesis, and applications of this compound as a precursor for primary amines, with a focus on reductive amination.

Chemical and Physical Properties

This compound, also known as 4-aminobutyraldehyde diethyl acetal, is a colorless to pale yellow liquid.[1] A summary of its key physical and chemical properties is presented in Table 1.

| Property | Value | Reference |

| CAS Number | 6346-09-4 | [2] |

| Molecular Formula | C8H19NO2 | [2] |

| Molecular Weight | 161.24 g/mol | [2] |

| Boiling Point | 196 °C (lit.) | [2] |

| Density | 0.933 g/mL at 25 °C (lit.) | [2] |

| Refractive Index | n20/D 1.428 (lit.) | [2] |

| Solubility | Miscible in water and soluble in organic solvents. | [1] |

| Appearance | Colorless to light yellow clear liquid. | [1] |

Synthesis of Primary Amines via Reductive Amination

A primary application of this compound is in the synthesis of more complex primary amines through N-alkylation, often achieved via reductive amination. This powerful reaction involves the formation of an imine by reacting the primary amine of this compound with a carbonyl compound (an aldehyde or a ketone), followed by the in-situ reduction of the imine to the corresponding secondary amine. The acetal group in the resulting product can then be hydrolyzed to unmask the aldehyde, which can participate in further synthetic steps.

General Experimental Workflow

The synthesis of a primary amine derivative from this compound via reductive amination can be conceptualized in the following workflow:

Logical Relationship of Reductive Amination

The core of the synthesis is the reductive amination process, which can be broken down into two key chemical transformations: imine formation and reduction.

Detailed Experimental Protocol (Generalized)

While specific reaction conditions are substrate-dependent, the following protocol provides a general guideline for the reductive amination of this compound with an aldehyde or ketone.

Materials:

-

This compound

-

Aldehyde or Ketone

-

Anhydrous solvent (e.g., Dichloromethane (DCM), 1,2-Dichloroethane (DCE), Methanol (MeOH), or Tetrahydrofuran (THF))

-

Reducing agent (e.g., Sodium triacetoxyborohydride (NaBH(OAc)₃), Sodium cyanoborohydride (NaBH₃CN), or Sodium borohydride (NaBH₄))

-

Acid catalyst (optional, e.g., Acetic acid (AcOH))

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Solvents for column chromatography (e.g., Hexane/Ethyl acetate mixture)

Procedure:

-

Imine Formation:

-

To a solution of this compound (1.0 eq.) in the chosen anhydrous solvent, add the aldehyde or ketone (1.0-1.2 eq.).

-

If required, add a catalytic amount of acetic acid.

-

Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate. The progress of imine formation can be monitored by techniques such as TLC or NMR if the imine is stable enough.

-

-

Reduction:

-

To the reaction mixture containing the imine, add the reducing agent (1.2-1.5 eq.) portion-wise at 0 °C to control any potential exotherm.

-

Allow the reaction to warm to room temperature and stir for 4-24 hours. The reaction progress should be monitored by TLC or LC-MS until the starting materials are consumed.

-

-

Work-up:

-

Once the reaction is complete, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

-

Extract the aqueous layer with an organic solvent such as DCM or ethyl acetate (3 x volume).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

-

-

Purification:

-

The crude product can be purified by flash column chromatography on silica gel.[3] A gradient of ethyl acetate in hexane is a common eluent system. The polarity of the eluent may need to be adjusted based on the properties of the product. For basic amine compounds, the addition of a small amount of a competing amine like triethylamine to the eluent can improve separation by neutralizing the acidic silica gel.[4]

-

Representative Reaction Conditions

The choice of reagents and conditions for reductive amination can significantly impact the reaction's success and yield. Table 2 summarizes some common conditions, although it is important to note that these are general and may require optimization for specific substrates.

| Reducing Agent | Solvent | Catalyst | Temperature (°C) | Notes |

| NaBH(OAc)₃ | DCE, THF | None or AcOH | Room Temp | Mild and selective for imines over carbonyls. Tolerates a wide range of functional groups. |

| NaBH₃CN | MeOH, EtOH | AcOH | Room Temp | Effective, but cyanide is toxic. The reaction is often run under slightly acidic conditions. |

| NaBH₄ | MeOH, EtOH | None | 0 to Room Temp | Less selective than NaBH(OAc)₃ and NaBH₃CN; can reduce the starting aldehyde/ketone. Often added after imine formation is complete. |

| H₂/Catalyst | EtOH, MeOH | Pd/C, PtO₂ | Room Temp - 50 | Catalytic hydrogenation is a "green" alternative but may not be compatible with other reducible functional groups in the molecule. |

Applications in Drug Development

The N-alkylated derivatives of this compound are valuable intermediates in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs). For instance, a structurally similar compound, 4,4-dimethoxy-N,N-dimethylbutan-1-amine, is a key intermediate in the synthesis of Rizatriptan, a medication used to treat migraines.[5] The primary amine functionality allows for the introduction of various substituents, while the protected aldehyde can be unmasked at a later synthetic stage for further elaboration, such as in cyclization reactions to form heterocyclic systems.

Conclusion

This compound is a highly useful and versatile precursor for the synthesis of primary amines. Its protected aldehyde functionality allows for selective N-alkylation via methods such as reductive amination, providing a robust route to a wide array of substituted primary amines. These products serve as critical intermediates in the development of pharmaceuticals and other fine chemicals. The generalized protocols and workflows presented in this guide offer a solid foundation for researchers and scientists to utilize this compound in their synthetic endeavors. Further optimization of reaction conditions for specific substrates will be key to achieving high yields and purity in the desired products.

References

- 1. Protecting-group-free synthesis of amines: synthesis of primary amines from aldehydes via reductive amination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound | C8H19NO2 | CID 80672 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. rsc.org [rsc.org]

- 4. 4,4-diethoxy-N,N-dimethyl-1-butanamine | C10H23NO2 | CID 547078 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. nbinno.com [nbinno.com]

The Synthesis of 4,4-Diethoxybutylamine: A Historical and Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

4,4-Diethoxybutylamine, also known as 4-aminobutyraldehyde diethyl acetal, is a valuable bifunctional molecule utilized as a key intermediate in the synthesis of various pharmaceuticals, most notably the triptan class of drugs used for treating migraines. Its structure combines a primary amine and a protected aldehyde in the form of a diethyl acetal, allowing for selective chemical transformations. This technical guide provides an in-depth overview of the historical synthesis of its precursors and detailed methodologies for its preparation. Quantitative data are summarized for clarity, and reaction pathways are visualized to facilitate understanding.

Introduction

The strategic importance of this compound lies in its utility as a building block in complex organic synthesis. The primary amine serves as a nucleophile or a point for functional group derivatization, while the acetal group provides a stable, protected form of a reactive aldehyde. This aldehyde can be deprotected under acidic conditions when needed for subsequent reactions, such as cyclizations or condensations. This guide traces the historical development of the synthesis of this important intermediate and presents detailed experimental protocols for its preparation.

Historical Perspective: The Genesis of a Key Precursor

The journey to the synthesis of this compound begins with the preparation of its halogenated precursor, 4-chlorobutyraldehyde diethyl acetal. The first documented synthesis of this chloro-acetal was reported by Loftfield in 1951.[1] This early work laid the foundation for subsequent methods that would lead to the development of this compound.

Modern adaptations of this initial synthesis have been developed to improve yield, safety, and scalability. One such method involves the reaction of 4-chlorobutyraldehyde with triethyl orthoformate in the presence of an alcohol and a phase transfer catalyst.[1]

Synthesis of this compound

The conversion of 4-chlorobutyraldehyde diethyl acetal to this compound is a critical step that introduces the essential primary amine functionality. A robust and widely applicable method for this transformation is the Gabriel synthesis. This venerable reaction, named after Siegmund Gabriel, provides a reliable means of converting primary alkyl halides to primary amines, avoiding the over-alkylation often encountered with direct amination using ammonia.

The Gabriel synthesis proceeds in two main stages:

-

N-Alkylation of Potassium Phthalimide: The nucleophilic phthalimide anion displaces the chloride from 4-chlorobutyraldehyde diethyl acetal in an SN2 reaction to form N-(4,4-diethoxybutyl)phthalimide.

-

Hydrolysis or Hydrazinolysis: The resulting phthalimide derivative is then cleaved to release the primary amine. While acidic or basic hydrolysis can be employed, the Ing-Manske procedure, which uses hydrazine, is often preferred due to its milder reaction conditions.

Chemical Properties of this compound

| Property | Value |

| CAS Number | 6346-09-4 |

| Molecular Formula | C₈H₁₉NO₂ |

| Molecular Weight | 161.24 g/mol |

| Boiling Point | 196 °C |

| Density | 0.933 g/mL at 25 °C |

| Refractive Index | n20/D 1.428 |

| Solubility | Miscible in water |

Experimental Protocols

Step 1: Synthesis of 4-chlorobutyraldehyde diethyl acetal

A modern, optimized procedure for the synthesis of the chloro-precursor is as follows:

-

To a 500 L flask, charge 21 kg of 4-chlorobutyraldehyde, 189 L of absolute ethanol, 26.1 kg of triethyl orthoformate, and 0.77 kg of tetrabutylammonium bromide (TBAB).

-

Stir the mixture at 30-32 °C for 1 hour.

-

The product can be purified by distillation, collecting the fraction at a vapor temperature of 65–70 °C under 16 mm pressure.[1]

Step 2: Gabriel Synthesis of this compound

The following is a representative protocol for the Gabriel synthesis based on established principles, starting from the chloro-precursor:

-

Part A: N-Alkylation

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve potassium phthalimide (1.1 equivalents) in anhydrous dimethylformamide (DMF).

-

To this solution, add 4-chlorobutyraldehyde diethyl acetal (1 equivalent) dropwise at room temperature.

-

Heat the reaction mixture to 80-90 °C and maintain for 12-18 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the mixture to room temperature and pour it into a large volume of cold water to precipitate the N-(4,4-diethoxybutyl)phthalimide.

-

Filter the solid, wash with water, and dry under vacuum.

-

-

Part B: Hydrazinolysis (Ing-Manske Procedure)

-

Suspend the dried N-(4,4-diethoxybutyl)phthalimide in ethanol in a round-bottom flask fitted with a reflux condenser.

-

Add hydrazine hydrate (1.5 - 2 equivalents) to the suspension.

-

Heat the mixture to reflux for 2-4 hours. A thick precipitate of phthalhydrazide will form.

-

Cool the reaction mixture to room temperature and acidify with dilute hydrochloric acid to dissolve the desired amine product and precipitate any remaining phthalhydrazide.

-

Filter off the phthalhydrazide precipitate and wash it with a small amount of cold ethanol.

-

Basify the filtrate with a strong base (e.g., NaOH or KOH) to a pH > 12 to deprotonate the amine.

-

Extract the aqueous solution with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

-

Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude this compound by vacuum distillation to yield a colorless to light yellow liquid.

-

Reaction Pathways and Workflows

Due to its role as a synthetic intermediate, this compound is not known to be involved in biological signaling pathways. Therefore, the following diagrams illustrate the key synthetic pathways for its preparation.

Conclusion